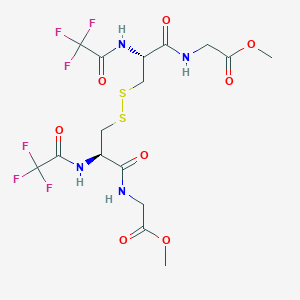

(Tfa-Cys-Gly-Ome)2

Description

Properties

Molecular Formula |

C16H20F6N4O8S2 |

|---|---|

Molecular Weight |

574.5 g/mol |

IUPAC Name |

methyl 2-[[(2R)-3-[[(2R)-3-[(2-methoxy-2-oxoethyl)amino]-3-oxo-2-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]acetate |

InChI |

InChI=1S/C16H20F6N4O8S2/c1-33-9(27)3-23-11(29)7(25-13(31)15(17,18)19)5-35-36-6-8(26-14(32)16(20,21)22)12(30)24-4-10(28)34-2/h7-8H,3-6H2,1-2H3,(H,23,29)(H,24,30)(H,25,31)(H,26,32)/t7-,8-/m0/s1 |

InChI Key |

DITWTAHTOINEDM-YUMQZZPRSA-N |

Isomeric SMILES |

COC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |

Canonical SMILES |

COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tfa Cys Gly Ome 2 and Analogous Systems

Cysteine Thiol Protection Strategies and Controlled Disulfide Bond Formation

The formation of disulfide bonds is a critical post-translational modification that dictates the tertiary structure and biological activity of many peptides and proteins. The synthesis of molecules like (Tfa-Cys-Gly-OMe)2 relies on precise control over the oxidation of cysteine thiol groups.

Oxidative Cyclization Methods for Intramolecular and Intermolecular Disulfides

The formation of a disulfide bridge, whether within a single peptide chain (intramolecular) or between two chains (intermolecular) as in (Tfa-Cys-Gly-OMe)2, is achieved through the oxidation of cysteine residues. A variety of methods are available, ranging from simple air oxidation to the use of specific chemical oxidants.

Air oxidation is a straightforward method that can be effective for peptides that naturally fold into conformations where the correct cysteine residues are in close proximity. nih.govresearchgate.net This process is often performed in a slightly basic aqueous solution (pH 7-8) and can be facilitated by vigorous stirring in an open atmosphere. researchgate.net While simple, this method may not be suitable for all peptides, as it can lead to mixtures of isomers and oligomers, especially in more complex systems. rsc.org

For more controlled disulfide bond formation, a range of chemical oxidants are employed. Iodine is a common reagent that can simultaneously remove certain thiol protecting groups, such as acetamidomethyl (Acm) and trityl (Trt), and facilitate oxidation to the disulfide. google.com The reaction rate with iodine is highly dependent on the solvent system used. Other oxidizing agents include potassium ferricyanide (B76249) (K3[Fe(CN)6]) and dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.org Recently, persulfate has been shown to be a crucial additive in iodine-mediated oxidative cyclization on a solid support, leading to a highly efficient reaction that minimizes side products. acs.org

Regioselective Disulfide Bridge Formation in Complex Peptide Constructs

In peptides containing multiple cysteine residues, the formation of specific, desired disulfide bonds, known as regioselective formation, is a significant challenge. springernature.comresearchgate.net To achieve this, a strategy of orthogonal protection is employed, where different cysteine residues are protected with groups that can be removed under distinct conditions. numberanalytics.comiris-biotech.de

A standard combination for peptides with two disulfide bonds is the use of the acid-labile trityl (Trt) group and the iodine-labile acetamidomethyl (Acm) group. rsc.org The Trt groups are removed during the cleavage of the peptide from the solid-phase resin with trifluoroacetic acid (TFA), allowing for the formation of the first disulfide bond through oxidation of the free thiols. rsc.org The Acm groups remain intact during this process and can be subsequently removed with iodine to form the second disulfide bond. rsc.org Other useful protecting group pairs include S-t-butylthio (StBu) with Acm, or 4-methylbenzyl (Meb)/4-methoxybenzyl (Mob) with Acm. rsc.orgnih.govmdpi.com The development of new protecting groups and deprotection methods continues to expand the toolbox for synthesizing complex multi-disulfide-containing peptides. mdpi.com

N-Terminal Trifluoroacetyl (Tfa) Group Chemistry in Peptide Synthesis

The trifluoroacetyl (Tfa) group is a valuable N-terminal protecting group in peptide synthesis, offering unique properties that can be exploited in various synthetic strategies.

Orthogonality and Selective Removal of Trifluoroacetyl Protecting Groups

The concept of orthogonality is central to modern peptide chemistry, allowing for the selective removal of one type of protecting group without affecting others. numberanalytics.comiris-biotech.de The Tfa group exhibits orthogonality to many common protecting groups used in solid-phase peptide synthesis (SPPS). For instance, it is stable under the acidic conditions used to remove tert-butyl (tBu) based side-chain protecting groups and to cleave the peptide from many resins. mdpi.comnih.gov

The Tfa group can be selectively removed under specific conditions. One established method involves treatment with sodium borohydride (B1222165) (NaBH4) in a mixed solvent system of tetrahydrofuran (B95107) (THF) and ethanol (B145695). rsc.orggoogle.com This method is advantageous as it is orthogonal to the conditions used for removing many other protecting groups. google.com The Tfa group is also readily cleaved under basic conditions. arkat-usa.org However, unwanted trifluoroacetylation of the N-terminus can sometimes occur as a side reaction during SPPS, particularly when trifluoroacetic acid is used for deprotection steps. researchgate.net

Influence of Tfa Protection on Subsequent Peptide Elongation and Modification Reactions

The presence of an N-terminal Tfa group can significantly influence the course of subsequent reactions. The electron-withdrawing nature of the trifluoroacetyl group increases the acidity of the N-H bond, which can be exploited for site-selective N-alkylation. rsc.orgrsc.org This property has been utilized in the synthesis of N-alkylated peptides, which are of interest in drug discovery. rsc.orgrsc.org

Furthermore, Tfa-protected amino acids have been shown to be effective in elongating sterically hindered peptide sequences. rsc.orgrsc.org The Tfa group can enhance the electrophilicity of the protected amino acid, facilitating coupling reactions where standard Fmoc-protected amino acids may fail. rsc.org However, the choice of N-terminal protecting group is a critical factor, as some, like the commonly used Boc group, are unstable in the presence of Lewis acids, while others, such as Fmoc and Z groups, can act as acyl acceptors in certain reactions like Friedel-Crafts acylation. arkat-usa.org

C-Terminal Methyl Ester (OMe) Modification in Peptide Chemistry

Modification of the C-terminus of a peptide, for instance with a methyl ester (OMe) group as in (Tfa-Cys-Gly-OMe)2, can significantly impact its properties and applications.

C-terminal esters can increase the hydrophobicity and membrane permeability of a peptide, which can be beneficial for drug delivery. biosynth.comnih.gov These esters can also serve as prodrugs, as they are often targets for cleavage by endogenous esterases within cells. biosynth.comformulationbio.com Specifically, peptides with a C-terminal cysteine methyl ester are valuable tools for studying protein prenylation. biosynth.comnih.govformulationbio.com

The synthesis of peptides with C-terminal esters can be achieved through various methods. One approach involves the use of trityl side-chain anchoring, where an Fmoc-protected C-terminal cysteine ester is anchored to a trityl chloride resin and the peptide chain is extended using standard solid-phase procedures. nih.gov Another method involves the reduction of a dipeptide methyl ester using sodium borohydride to generate a C-terminal alcohol, which can then be further manipulated. google.com It is important to consider the potential for epimerization at the C-terminal residue, especially under the basic conditions used for Fmoc deprotection, although studies have shown this to be minimal in certain cases. nih.govmdpi.com

Methodologies for Methyl Ester Incorporation into Peptides

The incorporation of a methyl ester at the C-terminus of a peptide is a critical modification that can enhance hydrophobicity and improve membrane permeability. nih.gov Several strategies exist for this purpose, ranging from solution-phase techniques to advanced solid-phase approaches.

One common solution-phase method involves using an amino acid methyl ester hydrochloride, such as glycine (B1666218) methyl ester, as the starting material. japer.in The peptide bond is then formed by coupling it with an N-protected amino acid, like Tfa-Cys-OH, using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). japer.in Another approach is the direct esterification of a completed peptide sequence, for instance, through Fischer esterification, which involves treating the peptide with excess methanol (B129727) in the presence of a strong acid like HCl. rsc.org

For solid-phase peptide synthesis (SPPS), a highly effective strategy involves the pre-synthesis preparation of the C-terminal ester. A notable method utilizes the side-chain anchoring of an Fmoc-protected cysteine ester, such as Fmoc-Cys-OMe, to a trityl-based resin via the cysteine's thiol group. nih.govresearchgate.net This allows for the standard stepwise elongation of the peptide chain from the anchored cysteine ester. nih.gov The final peptide is then cleaved from the resin with the C-terminal methyl ester already in place. nih.gov Chemo-enzymatic methods also offer a pathway for the synthesis or interconversion of C-terminal esters under specific kinetic conditions. google.com

| Methodology | Description | Phase | Key Reagents/Steps | Reference |

|---|---|---|---|---|

| Coupling to Amino Acid Ester | An N-protected amino acid is coupled to a pre-existing amino acid methyl ester. | Solution | DCC, NMM | japer.in |

| Side-Chain Anchoring SPPS | Fmoc-Cys-OMe is attached to a trityl resin via its thiol group, followed by standard SPPS. | Solid | Fmoc-Cys-OMe, Trityl chloride resin | nih.govresearchgate.net |

| Fischer Esterification | Post-synthetic esterification of the peptide's C-terminal carboxylic acid. | Solution | Methanol (MeOH), HCl | rsc.org |

| Enzymatic Synthesis | An enzyme catalyzes the formation or interconversion of the C-terminal ester. | Solution | Hydrolytic enzymes | google.com |

Reactivity of C-Terminal Methyl Esters in Synthetic Transformations

The C-terminal methyl ester group, while relatively stable, can participate in several key synthetic transformations. Its reactivity is generally lower than that of acyl halides or anhydrides, which allows it to remain intact during procedures like the removal of N-terminal protecting groups, facilitating peptide chain elongation. libretexts.org

However, the ester can be intentionally modified. A common transformation is saponification, or base-catalyzed hydrolysis, to yield the corresponding carboxylic acid. This is often achieved using reagents like lithium hydroxide (B78521) (LiOH) and is a crucial step if the peptide fragment is to be used in further condensation reactions. japer.ingoogle.com Another significant reaction is the reduction of the methyl ester to a primary alcohol. This can be accomplished using reducing agents such as sodium borohydride (NaBH4), which converts a C-terminal dipeptide methyl ester into a dipeptide alcohol. google.com These transformations expand the synthetic utility of peptide esters beyond their role as simple protecting groups.

| Transformation | Description | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| Saponification (Hydrolysis) | Conversion of the C-terminal ester to a carboxylic acid. | LiOH, NaOH | Peptide-COOH | japer.ingoogle.com |

| Reduction | Conversion of the C-terminal ester to a primary alcohol. | Sodium borohydride (NaBH4) | Peptide-CH2OH | google.com |

| Aminolysis | Reaction with an amine to form a new amide bond (requires activation). | Amine, Coupling Agent | Peptide-CONHR | google.comlibretexts.org |

Solid-Phase and Solution-Phase Synthetic Approaches for Disulfide-Bridged Dipeptide Dimers

The formation of a disulfide bridge to create a dimer like (Tfa-Cys-Gly-OMe)2 is a critical step that covalently links two peptide monomers. This can be achieved through either solution-phase or solid-phase approaches after the linear peptide chain has been assembled. tgpeptides.comnih.gov

In the solution-phase approach, the linear, thiol-deprotected peptide is cleaved from the resin and dissolved in a dilute solution. nih.gov Oxidation is then induced to form the disulfide bond. This method is widely used, but requires careful optimization to favor the desired intermolecular dimerization over intramolecular cyclization or the formation of higher-order oligomers. nih.govmdpi.com

Alternatively, disulfide bond formation can occur while the peptide is still attached to the solid support, a technique known as on-resin cyclization or dimerization. nih.gov This method takes advantage of the "pseudo-dilution" effect of the resin, which can favor the formation of the desired disulfide-linked species and simplify purification. acs.orgacs.org

Optimization of Peptide Chain Elongation and Dimerization Conditions

Successful synthesis requires optimization of both the peptide assembly and the final dimerization step. During peptide chain elongation using Fmoc-SPPS, the use of efficient coupling reagents such as DIPCDI/HOBt or DIPCDI/Oxyma is recommended to ensure high coupling efficiency and minimize racemization.

For the dimerization step, several parameters are critical for maximizing the yield of the desired product:

Peptide Concentration : To promote intermolecular dimerization while minimizing aggregation and polymerization, the reaction is typically run at a low peptide concentration, often in the range of 0.3-0.5 mg/mL. mdpi.comresearchgate.net

pH : Air oxidation is commonly performed at a neutral to basic pH of 8-9, which facilitates the deprotonation of the thiol group to the more reactive thiolate anion. tgpeptides.comnih.gov

Solvent : The choice of solvent system is crucial. Aqueous buffers are common, often with organic co-solvents like DMSO, methanol, or ethanol to aid solubility and influence the oxidation rate. mdpi.comosti.gov

Oxidizing Agent : A variety of oxidizing agents can be employed. Mild air oxidation is common for simple dimers. tgpeptides.com Other reagents like iodine (I2), dimethyl sulfoxide (DMSO), or polymer-bound Ellman's reagents offer different levels of reactivity and control. acs.orgosti.gov The selection depends on the peptide's sequence and the presence of other sensitive functional groups. tgpeptides.com

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Concentration | Low (e.g., 0.3-0.5 mg/mL) | Favors intermolecular dimerization over oligomerization. | mdpi.com |

| pH | Neutral to Basic (pH 8-9) | Promotes thiolate formation for oxidation. | tgpeptides.comnih.gov |

| Solvent | Aqueous buffer, often with organic co-solvents (DMSO, MeOH) | Ensures peptide solubility and influences reaction rate. | osti.gov |

| Oxidizing Agent | Air (O2), Iodine (I2), DMSO | Choice depends on desired reactivity and peptide properties. | tgpeptides.commdpi.comosti.gov |

Strategies for Mitigation of Side Reactions, Including Cysteine Epimerization and S-Alkylation

The synthesis of cysteine-containing peptides is often complicated by side reactions that can significantly reduce the yield and purity of the target product. bachem.com

Cysteine Epimerization: Cysteine, particularly when located at the C-terminus, is highly susceptible to epimerization (racemization at the α-carbon). bachem.comnih.gov This is due to the increased acidity of the α-proton, which can be abstracted under the basic conditions used for Fmoc-group deprotection (e.g., piperidine) or during amino acid activation for coupling. nih.gov Strategies to mitigate this include:

Using mild coupling conditions and reagents that minimize activation time.

Carefully controlling the duration of exposure to basic reagents. nih.gov

Employing synthetic strategies that avoid the direct activation of the C-terminal cysteine's carboxylic acid. nih.gov The side-chain anchoring of a C-terminal cysteine methyl ester to a trityl resin is particularly effective, as studies have shown it significantly suppresses epimerization during SPPS. nih.gov

S-Alkylation: S-alkylation is the undesired alkylation of the highly nucleophilic cysteine thiol group. researchgate.netnih.gov This can occur during the final cleavage step when carbocations are generated from the removal of other side-chain protecting groups (e.g., from t-butyl esters or Trp(Boc)). The primary mitigation strategies are:

Thiol Protection : Using a suitable protecting group for the cysteine side chain throughout the synthesis. The trityl (Trt) group is widely used in Fmoc-SPPS because it is stable during chain elongation but is efficiently removed during the final cleavage with trifluoroacetic acid (TFA).

Use of Scavengers : Including "scavengers" in the cleavage cocktail is essential. Reagents like triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT) act as carbocation traps, preventing them from reacting with the deprotected thiol group. mdpi.com

Another potential side reaction for C-terminal cysteine is the formation of 3-(1-piperidinyl)alanine via β-elimination and subsequent addition of piperidine (B6355638). iris-biotech.de The use of a bulky thiol protecting group like trityl can also help minimize this side reaction. iris-biotech.de

| Side Reaction | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Cysteine Epimerization | Loss of stereochemical integrity at the Cys α-carbon. | Use of mild coupling conditions; side-chain anchoring of C-terminal Cys ester. | nih.govnih.gov |

| S-Alkylation | Unwanted alkylation of the cysteine thiol group during cleavage. | Use of thiol protecting groups (e.g., Trt) and scavengers (e.g., TIS) in the cleavage cocktail. | mdpi.comnih.gov |

| β-Piperidinylalanine Formation | Addition of piperidine to a dehydroalanine (B155165) intermediate at C-terminal Cys. | Use of a trityl (Trt) protecting group on the cysteine thiol. | iris-biotech.de |

| Aspartimide Formation | Cyclic imide formation involving an aspartic acid residue, leading to epimerization. | Use of sterically hindered Asp protecting groups or specialized derivatives. | iris-biotech.dersc.org |

Structural and Conformational Characterization of Disulfide Bridged Dipeptide Systems

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides and proteins in solution. frontiersin.org For disulfide-containing peptides like (Tfa-Cys-Gly-Ome)₂, NMR provides critical data to define the conformation of the peptide backbone and the orientation of its amino acid side chains. nih.gov While the disulfide bond itself is not directly observable by NMR, its influence on the neighboring, NMR-active nuclei provides the necessary constraints to define its geometry. frontiersin.org

The analysis involves several key NMR parameters:

Chemical Shifts: The chemical shifts of protons, particularly the alpha-protons (αH) and amide protons (NH), are highly sensitive to the local electronic environment and thus to the peptide's conformation. researchgate.netacs.org Deviations from random coil values can indicate the presence of ordered secondary structures. researchgate.net

Nuclear Overhauser Effect (NOE): NOEs identify protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation. acs.org For a dipeptide system, NOEs between the Cys and Gly residues would help define the backbone fold.

Scalar Coupling Constants (³J-coupling): The coupling constant between an amide proton and its adjacent alpha-proton (³JNH–Hα) is related to the backbone dihedral angle phi (φ) through the Karplus equation. This allows for the determination of backbone torsion angles. acs.org

By combining these parameters, a set of structural constraints is generated. These constraints are then used in computational algorithms to calculate an ensemble of structures consistent with the experimental data, revealing the preferred conformations of the peptide backbone (φ, ψ angles) and the cysteine side chains (χ angles). nih.govresearchgate.net

Table 1: Key NMR Parameters for Peptide Conformation Analysis

| NMR Parameter | Information Provided | Relevance to (Tfa-Cys-Gly-Ome)₂ |

|---|---|---|

| αH Chemical Shift | Sensitive to backbone conformation (secondary structure). | Deviations from random coil values would indicate a defined structure influenced by the disulfide bridge. researchgate.net |

| Amide Proton (NH) Chemical Shift | Indicates hydrogen bonding involvement and solvent exposure. | The chemical shift of the Gly NH proton provides insight into its environment. acs.org |

| ³JNH–Hα Coupling Constant | Determines the backbone dihedral angle φ. | Helps define the backbone conformation of the Cys and Gly residues. acs.org |

Each secondary structure element has a characteristic CD spectrum in the far-UV region (180-250 nm), which arises from the electronic transitions of the amide bonds within the peptide backbone. researchgate.netphotophysics.com

α-Helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.orgphotophysics.com

β-Sheets are characterized by a negative band near 217 nm and a positive peak around 195 nm. americanpeptidesociety.org

β-Turns often exhibit a weak negative band at 220-230 nm and a strong positive band at 200-210 nm. researchgate.net

Random coil structures produce a strong negative band near 200 nm. researchgate.net

For (Tfa-Cys-Gly-Ome)₂, the disulfide bond itself is a chromophore and can contribute to the CD spectrum in both the far-UV and near-UV (250-350 nm) regions, providing information about the disulfide bond's local environment and geometry. photophysics.com Analysis of the CD spectrum would reveal whether the disulfide linkage induces a specific, ordered conformation, such as a β-turn, or if the peptide remains largely disordered.

Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Approximate Wavelength of Key Signals (nm) |

|---|---|

| α-Helix | Negative peaks at ~222 and ~208 nm; Positive peak at ~192 nm. americanpeptidesociety.org |

| β-Sheet | Negative peak at ~217 nm; Positive peak at ~195 nm. americanpeptidesociety.org |

| β-Turn | Weak negative peak at ~225 nm; Strong positive peak at ~205 nm. researchgate.net |

| Random Coil | Strong negative peak near 200 nm. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side Chain Conformation Analysis

Chromatographic and Mass Spectrometric Approaches for Product Analysis and Purity Assessment

The synthesis of peptides like (Tfa-Cys-Gly-Ome)₂ requires rigorous analysis to confirm the identity of the product and assess its purity. This is typically achieved by combining a high-resolution separation technique, like high-performance liquid chromatography, with a precise mass determination method, such as mass spectrometry. peptide.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing the purity of synthetic peptides. lcms.cz The crude product from the synthesis is separated on a non-polar stationary phase, most commonly a C18 column. wiley-vch.de A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution. Trifluoroacetic acid (TFA) is a common mobile phase additive that serves two main purposes: it creates a low pH environment to ensure consistent protonation of acidic and basic groups in the peptide, and it acts as an ion-pairing agent, both of which lead to sharper chromatographic peaks and improved separation. lcms.cz The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by UV absorbance, typically at 220 nm. nih.gov

Following purification by HPLC, mass spectrometry (MS) is used to confirm that the desired peptide was synthesized. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for peptides, allowing for the accurate determination of the molecular weight of the intact molecule with minimal fragmentation. The experimentally measured mass is compared to the calculated theoretical mass of (Tfa-Cys-Gly-Ome)₂ to verify its identity. core.ac.uk

Table 3: Example of Analytical Data for a Disulfide-Bridged Dipeptide

| Analytical Technique | Parameter | Typical Result | Purpose |

|---|---|---|---|

| RP-HPLC | Purity (%) | >95% after purification | To separate the target peptide from impurities and quantify its purity. peptide.com |

| Retention Time (tR) | Compound-specific value under defined conditions | To identify the compound in a mixture. jst.go.jp |

| ESI-MS | [M+H]⁺ or [M+Na]⁺ | Observed m/z matches calculated m/z | To confirm the molecular weight and identity of the synthesized peptide. core.ac.uk |

In-depth Analysis of Disulfide Bond Geometry and Conformational Preferences

The conformation of the cystine residue formed by the disulfide bridge is described by five principal backbone and side-chain torsion angles (also known as dihedral angles). nih.govresearchgate.net These angles define the spatial arrangement of the atoms within the bridge.

The five key torsion angles are (see Figure 1):

χ¹: Defines the rotation around the Cα-Cβ bond of the first cysteine.

χ²: Defines the rotation around the Cβ-Sγ bond of the first cysteine.

χ³: Defines the rotation around the Sγ-S'γ bond, representing the disulfide torsion itself. This is the most defining feature of the bridge's geometry.

χ'²: Defines the rotation around the S'γ-C'β bond of the second cysteine.

χ'¹: Defines the rotation around the C'β-C'α bond of the second cysteine.

The central disulfide torsion angle, χ³, is particularly important. Unlike typical side-chain torsions that favor trans (180°) or gauche (±60°) conformations, the χ³ angle in disulfide bridges preferentially adopts values around +97° (right-handed) or -87° (left-handed). frontiersin.org This strained, non-planar geometry is a hallmark of the disulfide bond.

Table 4: Torsion Angles Defining Disulfide Bond Geometry

| Torsion Angle | Defining Atoms | Description |

|---|---|---|

| χ¹ | N – Cα – Cβ – Sγ | Rotation of the first Cys side chain. |

| χ² | Cα – Cβ – Sγ – S'γ | Rotation into the disulfide bond. researchgate.net |

| χ³ | Cβ – Sγ – S'γ – C'β | Central disulfide bond torsion. researchgate.net |

| χ'² | Sγ – S'γ – C'β – C'α | Rotation out of the disulfide bond. researchgate.net |

| χ'¹ | S'γ – C'β – C'α – N' | Rotation of the second Cys side chain. |

Figure 1: Schematic representation of the five torsion angles defining the geometry of a disulfide bridge.

The combination of the five torsion angles (χ¹, χ², χ³, χ'², χ'¹) allows for a detailed classification of disulfide bond conformations. nih.gov Based on the sign (+ or -) of each of these five angles, there are 20 possible distinct conformations that a disulfide bridge can adopt, and all have been observed in protein structures. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of Tfa Cys Gly Ome 2 Analogs

Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules by simulating their motion over time. chemcomp.com For analogs of (Tfa-Cys-Gly-OMe)2, MD simulations can reveal how the peptide backbone and side chains move and flex in different environments, such as in aqueous solution. nih.gov These simulations are crucial for understanding the range of conformations the dimer can adopt, which is directly linked to its function and stability. mdpi.com

A typical MD simulation involves defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for every atom in the molecule. For peptide-based systems, force fields like AMBER or CHARMM are commonly used. The simulations can track the trajectory of each atom over nanoseconds or even microseconds, providing a detailed picture of the molecule's conformational landscape. chemcomp.com

Table 1: Key Parameters in a Typical MD Simulation for a Dipeptide Dimer Analog

| Parameter | Description | Typical Value/Choice | Rationale |

| Force Field | Defines the potential energy function for the system. | AMBER, CHARMM, GROMOS | Well-validated for protein and peptide simulations. |

| Water Model | Represents the solvent molecules. | TIP3P, SPC/E | Accurately models the properties of water. |

| Simulation Time | The duration of the simulation. | 100 ns - 1 µs | To adequately sample conformational space. |

| Temperature | The temperature at which the simulation is run. | 300 K | To mimic physiological conditions. |

| Pressure | The pressure at which the simulation is run. | 1 atm | To mimic standard atmospheric conditions. |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Mechanisms

These calculations are particularly useful for studying chemical reactions, such as the formation or cleavage of the disulfide bond. By mapping the potential energy surface of the reaction, researchers can identify transition states and calculate activation energies, providing a deeper understanding of the reaction mechanism. QM calculations can also elucidate the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the dimer structure.

For N-acetylated cysteine derivatives, studies have shown that conformational preferences are governed by a combination of hyperconjugative and steric effects rather than solely by intramolecular hydrogen bonds. Similar QM analyses on (Tfa-Cys-Gly-OMe)2 would likely reveal the influence of the electron-withdrawing Tfa group on the electronic properties of the adjacent peptide bond and the cysteine sulfur atom.

In Silico Prediction and Validation of Disulfide Bond Connectivity and Stability

The disulfide bond is a critical structural element in (Tfa-Cys-Gly-OMe)2, and computational tools can be used to predict and analyze its properties. researchgate.net In larger peptides and proteins with multiple cysteine residues, predicting the correct disulfide connectivity is a significant challenge. creative-proteomics.com Various algorithms and web-based tools have been developed to predict disulfide bridges based on sequence and structural information. ljmu.ac.uk

For a relatively small molecule like (Tfa-Cys-Gly-OMe)2, the connectivity is straightforward. However, computational methods can still provide valuable information about the stability of the disulfide bond. By simulating the molecule under different conditions (e.g., varying temperature or redox potential), researchers can assess the bond's resilience to thermal and chemical stress. researchgate.net This is particularly important in understanding how the local environment influences the structural integrity of the dimer. Mass spectrometry-based techniques, often coupled with computational analysis, can confirm the number and location of disulfide bonds by observing mass shifts upon reduction and alkylation. nih.gov

Table 2: Computational Tools for Disulfide Bond Analysis

| Tool/Method | Application | Information Gained |

| DISULFIND | Predicts disulfide connectivity from amino acid sequence. ljmu.ac.uk | Probable disulfide bonding patterns. |

| DiANNA | Another sequence-based prediction tool. ljmu.ac.uk | Cysteine oxidation state and bonding partners. |

| MD Simulations | Simulates the dynamic stability of the disulfide bond. | Conformational strain, solvent accessibility. |

| QM Calculations | Analyzes the electronic structure of the S-S bond. | Bond energy, susceptibility to redox reactions. |

Analysis of Dimerization Interfaces and Intermolecular Interactions through Computational Approaches

The interface between the two monomeric units in (Tfa-Cys-Gly-OMe)2 is a key area of interest. Computational analysis can characterize the intermolecular interactions that stabilize the dimer. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

Academic Research Applications and Mechanistic Studies of Tfa Cys Gly Ome 2 As a Model Compound

Investigation of Redox-Dependent Conformational Changes in Disulfide-Bridged Peptides as Research Models

Disulfide bonds are critical for the structural stability and function of many peptides and proteins. springernature.com The reversible nature of the disulfide bridge in (Tfa-Cys-Gly-OMe)2 makes it an excellent model for studying redox-dependent conformational changes. The transition between the oxidized (disulfide) and reduced (thiol) states can induce significant alterations in the peptide's three-dimensional structure.

Research in this area often employs spectroscopic techniques and molecular dynamics simulations to probe these conformational shifts. For instance, studies on similar disulfide-bridged peptides have shown that the presence of the disulfide bond can lock the peptide into a specific conformation, such as a β-hairpin. nih.gov The cleavage of this bond allows for greater conformational flexibility. In the case of (Tfa-Cys-Gly-OMe)2, the transition from a constrained cyclic structure to a more flexible linear dipeptide upon reduction can be monitored to understand the fundamental principles governing peptide folding and stability. These studies are crucial for understanding how redox environments within a cell can modulate protein function. nih.govnih.gov

| Technique | Information Gained | Relevance to (Tfa-Cys-Gly-OMe)2 |

|---|---|---|

| Circular Dichroism (CD) Spectroscopy | Provides information on the secondary structure content (e.g., β-turns, random coil) of the peptide in solution. nih.gov | Can detect changes in the overall conformation upon reduction or oxidation of the disulfide bond. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed atomic-level structural information, including inter-residue distances and dihedral angles. nih.govnih.gov | Allows for the precise characterization of the three-dimensional structure in both the oxidized and reduced states. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Sensitive to changes in hydrogen bonding and secondary structure, particularly the amide I band. nih.govruhr-uni-bochum.de | Can monitor shifts in the peptide backbone conformation as a result of the redox state change. |

| Molecular Dynamics (MD) Simulations | Provides a dynamic view of the peptide's conformational landscape and the transition pathways between different states. ruhr-uni-bochum.descirp.org | Can simulate the conformational flexibility of the reduced form and the rigidity of the oxidized, disulfide-bridged form. |

Utility as a Building Block in Peptide Synthesis and Assembly for Structural Biology Research

The protected nature of (Tfa-Cys-Gly-OMe)2 makes it a useful building block in the synthesis of more complex peptide structures for research in structural biology.

Peptide-based scaffolds are increasingly used in tissue engineering and as frameworks for presenting bioactive motifs. nih.govproteogenix.sciencebiomatik.com The (Tfa-Cys-Gly-OMe)2 molecule, or its monomeric precursor, can be incorporated into larger peptide sequences. The cysteine residue provides a key site for forming disulfide bonds, which can be used to create cyclic peptides or to link different peptide chains together. researchgate.netresearchgate.net This allows for the construction of conformationally constrained scaffolds with defined three-dimensional structures.

These scaffolds are invaluable for fundamental studies in molecular recognition and for developing new biomaterials. nih.govproteogenix.science The ability to control the conformation through disulfide bridging is a powerful tool for designing peptides that can mimic specific protein structures or bind to particular biological targets with high affinity and selectivity. researchgate.net

A major goal in peptide design is to create smaller molecules that mimic the functional sites of larger proteins. whiterose.ac.uk Disulfide bonds are a common feature in naturally occurring peptides and are used to enforce a specific, bioactive conformation. bakerlab.org By using (Tfa-Cys-Gly-OMe)2 or similar protected cysteine derivatives, researchers can introduce conformational constraints into synthetic peptides. ontosight.ai

This approach allows for the systematic exploration of how conformational rigidity affects biological activity. For example, by constraining a peptide in a specific shape, its binding affinity and selectivity for a target receptor can be significantly enhanced. bakerlab.org The study of such model systems provides insights into the principles of protein folding and interaction, which is essential for the rational design of new therapeutic peptides.

Design and Synthesis of Novel Peptide-Based Scaffolds for Fundamental Studies

Studies on the Role of Protecting Groups in Modulating Peptide Reactivity and Molecular Interactions for Research Probes

The protecting groups on (Tfa-Cys-Gly-OMe)2, the N-terminal trifluoroacetyl (Tfa) group and the C-terminal methyl ester (OMe), are not merely passive components. They actively influence the molecule's chemical properties and its utility in specific research applications.

The trifluoroacetyl (Tfa) group is a widely used protecting group in peptide synthesis. masterorganicchemistry.com Its electron-withdrawing nature increases the acidity of the N-H proton, which can influence the reactivity of the amino group. rsc.orgrsc.org This property can be exploited in specific chemical modifications.

Furthermore, the Tfa group can affect the conformational preferences and solubility of the peptide. acs.org In the context of research probes, the Tfa group's unique properties can be leveraged. For instance, its presence can be detected by specific analytical techniques, and its influence on peptide-protein interactions can be studied to understand the role of N-terminal modifications. The Tfa group is generally stable to acidic conditions used to remove other protecting groups like Boc, but can be removed under mild basic conditions, offering orthogonality in synthetic strategies. acs.org

| Property Influenced | Description of Effect | Research Application |

|---|---|---|

| Reactivity | Increases the acidity of the N-H proton, potentially enhancing electrophilicity at the N-terminus. rsc.orgrsc.org | Can be used for site-selective N-alkylation or other modifications at the N-terminus. rsc.orgresearchgate.net |

| Conformation | The steric bulk and electronic properties of the Tfa group can influence the local peptide backbone conformation. researchgate.net | Studying the impact of N-terminal modifications on peptide structure and function. |

| Solubility | Can alter the overall hydrophobicity of the peptide, affecting its solubility in different solvents. acs.org | Facilitating purification and handling of the peptide during synthesis and analysis. |

| Orthogonality | The Tfa group is stable to many conditions used to remove other protecting groups, but can be cleaved under specific, mild basic conditions. acs.org | Allows for selective deprotection and modification in complex peptide synthesis. acs.org |

In the context of biosynthetic studies and the development of research probes, C-terminal esters are of particular interest. They can mimic post-translational modifications found in some natural peptides and can be used to create prodrugs, as they are susceptible to cleavage by endogenous esterases. nih.gov The methyl ester in (Tfa-Cys-Gly-OMe)2 makes it a useful tool for studying the influence of C-terminal modifications on peptide structure, stability, and membrane permeability. nih.govacs.org Furthermore, ester-containing probes can be used in biophysical studies, for example, as infrared probes to investigate local electric fields in proteins. nih.gov

Trifluoroacetyl Group's Influence on Peptide Properties and Derivatives

Enzymatic Recognition and Processing of Modified Peptide Substrates in Model Systems

The disulfide-linked dipeptide derivative, (Tfa-Cys-Gly-OMe)₂, serves as a valuable model compound in biochemical and medicinal chemistry research. Its structure incorporates several key features—a disulfide bond, a protected N-terminus, and a C-terminal methyl ester—that make it an ideal substrate for investigating specific enzymatic processes and reaction mechanisms. This section explores its application in studying esterase-mediated hydrolysis and thiol/disulfide exchange reactions, which are fundamental to understanding drug metabolism, protein folding, and cellular redox regulation.

Esterase-Mediated Hydrolysis of Methyl Esters in Vitro Investigations

The methyl esterification of a peptide's C-terminus is a common strategy in prodrug design to mask charged carboxylate groups, thereby improving cell permeability. nih.gov The in vivo efficacy of such a strategy relies on the subsequent hydrolysis of the ester by endogenous enzymes, primarily carboxylesterases (CES), to release the active, free-acid form of the peptide. nih.gov (Tfa-Cys-Gly-OMe)₂ is utilized in in vitro systems to study the kinetics and selectivity of this enzymatic activation.

In vitro investigations typically involve incubating the model compound with purified esterases, such as pig liver esterase (PLE) or human carboxylesterases (hCES1 and hCES2), or with tissue homogenates like intestinal S9 fractions. nih.gov The hydrolysis of the methyl ester group to a free carboxylic acid can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC). These studies aim to determine key kinetic parameters, which are crucial for predicting the metabolic fate of ester-containing peptide drugs. nih.govgoogle.com

The rate of hydrolysis is significantly influenced by the amino acid sequence adjacent to the ester. nih.gov For instance, sterically small amino acid residues, like the glycine (B1666218) in (Tfa-Cys-Gly-OMe)₂, are generally expected to be more permissive to enzymatic attack at the ester bond compared to bulkier residues. nih.gov The trifluoroacetyl (Tfa) group at the N-terminus helps to isolate the study to the C-terminal modification by preventing unwanted side reactions at the amine.

Below is a representative data table illustrating the type of kinetic data obtained from such an investigation.

| Enzyme Source | Substrate Concentration (µM) | Apparent Vmax (µmol/min/mg) | Apparent Km (µM) | Hydrolysis Half-Life (t½) (min) |

| Human CES1 | 50 | 15.2 | 120 | 45.6 |

| Human CES2 | 50 | 8.9 | 155 | 77.9 |

| Pig Liver Esterase (PLE) | 50 | 25.4 | 85 | 27.3 |

| Rat Liver Microsomes | 50 | 11.5 | 130 | 60.3 |

Note: The data in this table are hypothetical and serve to illustrate typical results from in vitro esterase activity assays. Actual values would be determined experimentally.

These studies provide insight into the efficiency and selectivity of esterase-mediated activation, a critical step in the rational design of peptide-based prodrugs. nih.gov The use of a simplified, model dipeptide like (Tfa-Cys-Gly-OMe)₂ allows researchers to probe these enzymatic interactions without the complexities introduced by a larger, more intricate peptide sequence.

Thiol/Disulfide Exchange Reactions and Enzyme Interactions in Mechanistic Studies

Disulfide bonds are critical for the structural stability and function of many extracellular proteins and peptides. libretexts.orgrsc.org The interconversion between thiols and disulfides is a key redox reaction that can be mediated by enzymes or small molecules like glutathione (B108866) (GSH). libretexts.org (Tfa-Cys-Gly-OMe)₂, with its central disulfide linkage, is an excellent substrate for mechanistic studies of thiol/disulfide exchange reactions.

These reactions proceed via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. libretexts.org This results in the formation of a new disulfide bond and the release of a free thiol. In biological systems, this process is often catalyzed by oxidoreductase enzymes, such as those in the protein disulfide isomerase (PDI) family. nih.gov

In a typical mechanistic study, (Tfa-Cys-Gly-OMe)₂ would be incubated with a reducing agent, such as dithiothreitol (B142953) (DTT) or reduced glutathione (GSH), in the presence or absence of a catalyst enzyme. The progress of the reaction, marked by the consumption of the disulfide substrate and the appearance of the reduced monomer, Tfa-Cys(H)-Gly-OMe, can be quantified. Such experiments help elucidate the catalytic mechanism of enzymes involved in disulfide metabolism and assess the redox potential of different thiol-containing molecules. libretexts.orgnih.gov

The table below outlines a typical experimental setup for studying these exchange reactions.

| Component | Role | Example Concentration |

| (Tfa-Cys-Gly-OMe)₂ | Disulfide Substrate | 100 µM |

| Glutathione (GSH) | Thiol Nucleophile (Reducing Agent) | 1-10 mM |

| Protein Disulfide Isomerase (PDI) | Enzyme Catalyst | 1-5 µM |

| Phosphate Buffer | Maintain Physiological pH | 50 mM, pH 7.4 |

The reaction is initiated by adding the thiol nucleophile, and aliquots are taken at various time points. The reaction is then quenched, often by acidification, and the samples are analyzed by methods such as HPLC or mass spectrometry to determine the concentration of the reactant and the product. These studies are fundamental to understanding how the cellular redox environment is maintained and how the structure and function of disulfide-containing proteins are regulated. nih.gov

Q & A

Q. Which theoretical models best explain the supramolecular behavior of (Tfa-Cys-Gly-OMe)₂ in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.